3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid
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Overview
Description
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-5-yl)benzoic Acid: Another indole derivative with similar structural features.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: Contains an indole moiety and exhibits similar biological activities.
Uniqueness
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid is unique due to the presence of dimethyl groups on the indole ring, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to specific targets and improve its pharmacological properties.
Properties
CAS No. |
835594-99-5 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO2/c1-10-6-14-9-16(18-15(14)7-11(10)2)12-4-3-5-13(8-12)17(19)20/h3-9,18H,1-2H3,(H,19,20) |
InChI Key |
KWDOYXXSIIZIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=C2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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